
2-Oxo-2-phenylethyl undec-4-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxo-2-phenylethyl undec-4-enoate is a chemical compound known for its unique structure and properties It is characterized by the presence of a phenyl group attached to an oxo-ethyl group, which is further connected to an undec-4-enoate chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-phenylethyl undec-4-enoate typically involves the reaction of 2-oxo-2-phenylethyl bromide with undec-4-enoic acid under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The mixture is heated to facilitate the esterification process, resulting in the formation of this compound .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. The final product is typically purified through distillation or recrystallization techniques to achieve the desired quality .
Analyse Des Réactions Chimiques
Types of Reactions
2-Oxo-2-phenylethyl undec-4-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used under anhydrous conditions.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) in the presence of a catalyst.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
2-Oxo-2-phenylethyl undec-4-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-Oxo-2-phenylethyl undec-4-enoate involves its interaction with specific molecular targets and pathways. The oxo group can participate in nucleophilic addition reactions, while the phenyl group can engage in π-π interactions with aromatic residues in biological systems. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Oxo-2-phenylethyl acetate
- 2-Oxo-2-phenylethyl butyrate
- 2-Oxo-2-phenylethyl hexanoate
Uniqueness
2-Oxo-2-phenylethyl undec-4-enoate is unique due to its longer alkyl chain, which imparts different physical and chemical properties compared to its shorter-chain analogs.
Propriétés
Numéro CAS |
923294-09-1 |
|---|---|
Formule moléculaire |
C19H26O3 |
Poids moléculaire |
302.4 g/mol |
Nom IUPAC |
phenacyl undec-4-enoate |
InChI |
InChI=1S/C19H26O3/c1-2-3-4-5-6-7-8-12-15-19(21)22-16-18(20)17-13-10-9-11-14-17/h7-11,13-14H,2-6,12,15-16H2,1H3 |
Clé InChI |
WIIVJLVUSAOPLZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC=CCCC(=O)OCC(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


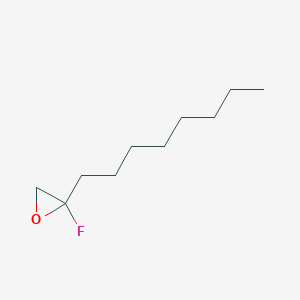
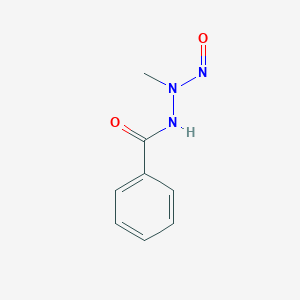
![4-[(2,3-Dimethylbutan-2-yl)oxy]phenol](/img/structure/B14181809.png)
![[1,1'-Biphenyl]-4-acetamide, N-[(3-fluorophenyl)methyl]-N-methyl-](/img/structure/B14181810.png)
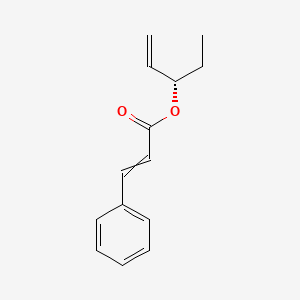

![9-(4'-Ethenyl[1,1'-biphenyl]-4-yl)-9H-carbazole](/img/structure/B14181826.png)
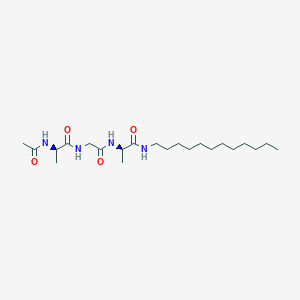
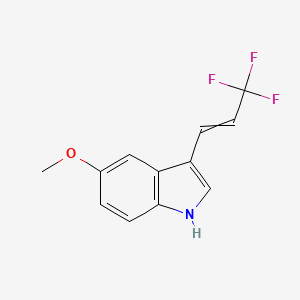
![3-Isothiazolecarboxylic acid, 5-[[6-methyl-3-[1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazol-4-yl]imidazo[1,2-a]pyrazin-8-yl]amino]-, methyl ester](/img/structure/B14181851.png)
![Acetic acid;[2,3,5,6-tetrafluoro-4-(hydroxymethyl)phenyl]methanol](/img/structure/B14181857.png)
![3,6-Dicyclohexyl-1H-furo[3,4-c]pyrrole-1,4(5H)-dione](/img/structure/B14181858.png)

![1-[(2-Aminoethyl)amino]ethane-1,2-diol](/img/structure/B14181865.png)
